Methyl {[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate
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Overview
Description
Methyl 2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate: is a complex organic compound with the molecular formula C20H20N2O3S This compound is characterized by its quinoline core structure, which is a bicyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, heating, and the use of catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, methyl 2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate is used as a building block for the synthesis of various heterocyclic compounds
Biology: The compound’s biological activity is of interest in the field of medicinal chemistry. Derivatives of this compound have been studied for their potential as therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases .
Medicine: In medicine, the compound and its derivatives are explored for their pharmacological properties. Research has shown that certain derivatives exhibit anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. It is also used in the production of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of methyl 2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
- Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate
- 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
Uniqueness: Methyl 2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate is unique due to its specific combination of functional groups and its quinoline core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl {[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N2O3S, with a molecular weight of 318.35 g/mol. Its structure features a hexahydroquinoline ring with cyano and sulfanyl substituents that are crucial for its biological activity. The compound exhibits moderate lipophilicity with a logP value of 0.9035 and has eight hydrogen bond acceptors and two donors.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cells such as K562 (chronic myeloid leukemia) and DU145 (prostate cancer) cells . The presence of the cyano group is particularly important for enhancing anticancer activity.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key kinases involved in cancer progression. For instance, structure–activity relationship (SAR) studies suggest that the cyano group interacts with the active sites of various kinases .
- Receptor Modulation : The structural features indicate potential interactions with cellular receptors that could modulate signaling pathways critical for cell proliferation and survival.
Structure–Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:
Structural Feature | Impact on Activity |
---|---|
Cyano Group | Essential for anticancer activity |
Tetrahydroquinoline Ring | Enhances binding affinity to biological targets |
Sulfanyl Substituent | May influence solubility and bioavailability |
Study 1: Antitumor Efficacy
A study conducted on a series of similar compounds demonstrated that those containing the hexahydroquinoline framework exhibited significant antitumor efficacy against various cell lines. The most potent derivatives had IC50 values ranging from 0.25 μM to 0.5 μM against resistant cancer cells .
Study 2: Kinase Inhibition Profile
Further investigations into the kinase inhibition profile revealed that compounds structurally related to this compound are effective multikinase inhibitors. They showed high inhibitory activity against CDK4 and CDK6 kinases which are critical in cell cycle regulation .
Properties
Molecular Formula |
C20H20N2O3S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
methyl 2-[[3-cyano-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C20H20N2O3S/c1-12-6-8-13(9-7-12)18-14(10-21)20(26-11-17(24)25-2)22-15-4-3-5-16(23)19(15)18/h6-9,18,22H,3-5,11H2,1-2H3 |
InChI Key |
NURARRFNGUJEPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)OC)C#N |
Origin of Product |
United States |
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